Argon;krypton

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Argon and krypton are both noble gases, belonging to Group 18 of the periodic table. These gases are colorless, odorless, and tasteless, and they exhibit very low chemical reactivity due to their full valence electron shells. Argon is the third-most abundant gas in the Earth’s atmosphere, while krypton is present in trace amounts. Both gases have unique properties that make them valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Argon and krypton are typically obtained through the fractional distillation of liquid air. This process involves cooling air to very low temperatures until it liquefies, then gradually warming it to separate the different components based on their boiling points. Argon, with a boiling point of -185.7°C, and krypton, with a boiling point of -153.2°C, can be isolated from the mixture .

Industrial Production Methods: In industrial settings, argon and krypton are produced in large quantities using air separation units (ASUs). These units employ cryogenic distillation to separate air into its primary components: nitrogen, oxygen, argon, and trace gases like krypton and xenon. The process involves compressing and cooling air to liquefy it, followed by distillation to separate the gases based on their boiling points .

化学反応の分析

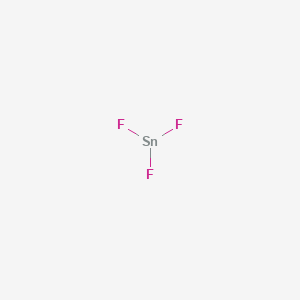

Types of Reactions: Noble gases like argon and krypton are generally unreactive due to their full valence electron shells. under specific conditions, they can form compounds, particularly with highly electronegative elements like fluorine. For example, krypton can form krypton difluoride (KrF₂) when reacted with fluorine gas under controlled conditions .

Common Reagents and Conditions: The formation of noble gas compounds typically requires extreme conditions, such as high pressures, low temperatures, or the presence of strong oxidizing agents. For instance, krypton difluoride is synthesized by reacting krypton with fluorine gas at low temperatures and high pressures .

Major Products Formed: The primary compounds formed from reactions involving argon and krypton are their fluorides. Krypton difluoride (KrF₂) is one of the most well-known compounds, used in various chemical and industrial applications .

科学的研究の応用

Chemistry: In chemistry, argon is commonly used as an inert gas shield in welding and high-temperature processes to prevent oxidation. Krypton, on the other hand, is used in gas discharge tubes and fluorescent lamps due to its ability to produce bright light when electrically stimulated .

Biology and Medicine: Argon has applications in medical procedures, such as argon plasma coagulation, which is used to control bleeding during surgeries. Krypton is used in some medical imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT) scans .

Industry: In the industrial sector, argon is used in the production of high-quality steel and in the manufacturing of semiconductors. Krypton is used in high-performance lighting, such as photographic flashes and energy-efficient fluorescent lamps .

作用機序

The inert nature of argon and krypton means they do not readily participate in chemical reactions under normal conditions. when they do form compounds, the mechanism typically involves the transfer of electrons to or from highly electronegative elements like fluorine. This results in the formation of stable noble gas compounds, such as krypton difluoride .

類似化合物との比較

Similar Compounds: Other noble gases, such as neon, xenon, and radon, share similar properties with argon and krypton. These gases are also colorless, odorless, and exhibit low chemical reactivity due to their full valence electron shells .

Uniqueness: Argon is unique in its abundance and widespread use in industrial applications, particularly in welding and steel production. Krypton, while less abundant, is valued for its use in high-performance lighting and medical imaging. Compared to other noble gases, krypton has a higher atomic mass and density, which contributes to its specific applications .

特性

CAS番号 |

51184-77-1 |

|---|---|

分子式 |

ArKr |

分子量 |

123.7 g/mol |

IUPAC名 |

argon;krypton |

InChI |

InChI=1S/Ar.Kr |

InChIキー |

WZSUOQDIYKMPMT-UHFFFAOYSA-N |

正規SMILES |

[Ar].[Kr] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)